Cas no 2229478-96-8 (3-(3-fluoropyridin-2-yl)but-3-en-1-amine)

3-(3-Fluoropyridin-2-yl)but-3-en-1-amine is a fluorinated pyridine derivative with a reactive butenylamine side chain, offering versatility in synthetic applications. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity in cross-coupling and nucleophilic substitution reactions. The amine group provides a handle for further functionalization, making it valuable in pharmaceutical and agrochemical intermediates. Its unsaturated butenyl moiety allows for cycloaddition or polymerization reactions, expanding its utility in material science. The compound's structural features enable precise modifications, supporting the development of bioactive molecules or specialty polymers. High purity grades ensure consistent performance in research and industrial processes.
3-(3-fluoropyridin-2-yl)but-3-en-1-amine structure
2229478-96-8 structure
Product Name:3-(3-fluoropyridin-2-yl)but-3-en-1-amine
CAS No:2229478-96-8
MF:C9H11FN2
MW:166.195445299149
CID:6257796
PubChem ID:165646305
Update Time:2025-05-19

3-(3-fluoropyridin-2-yl)but-3-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoropyridin-2-yl)but-3-en-1-amine
    • EN300-1790063
    • 2229478-96-8
    • Inchi: 1S/C9H11FN2/c1-7(4-5-11)9-8(10)3-2-6-12-9/h2-3,6H,1,4-5,11H2
    • InChI Key: DUVWWNLPJHEMMI-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1C(=C)CCN

Computed Properties

  • Exact Mass: 166.09062652g/mol
  • Monoisotopic Mass: 166.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.9Ų

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3-(3-fluoropyridin-2-yl)but-3-en-1-amine Related Literature

Additional information on 3-(3-fluoropyridin-2-yl)but-3-en-1-amine

Introduction to 3-(3-fluoropyridin-2-yl)but-3-en-1-amine (CAS No: 2229478-96-8)

3-(3-fluoropyridin-2-yl)but-3-en-1-amine, identified by the chemical compound code CAS No: 2229478-96-8, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a conjugated butenyl group and a fluorinated pyridine moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The fluoropyridine component in 3-(3-fluoropyridin-2-yl)but-3-en-1-amine is a critical feature that influences its pharmacological profile. Fluorinated pyridines are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug efficacy. In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their ability to fine-tune physicochemical properties such as lipophilicity, solubility, and bioavailability. The conjugated butenyl group further adds to the molecular complexity, enabling diverse functionalization and interaction with biological systems.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-(3-fluoropyridin-2-yl)but-3-en-1-amine as a lead compound for developing novel therapeutic agents. Studies have demonstrated that the conjugation between the pyridine ring and the butenyl moiety can facilitate optimal spatial orientation for receptor binding. Additionally, the electron-withdrawing effect of the fluorine atom can enhance the electrophilicity of certain reactive sites, making this compound a versatile intermediate in synthetic chemistry.

In the realm of medicinal chemistry, 3-(3-fluoropyridin-2-yl)but-3-en-1-amine has been explored for its potential in addressing various therapeutic challenges. For instance, its structural motif is reminiscent of several bioactive molecules that target enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The fluorine atom's ability to increase binding affinity has been leveraged in designing inhibitors with improved pharmacokinetic profiles. Preliminary studies have shown promising results in vitro, indicating that derivatives of this compound may exhibit significant therapeutic potential.

The synthesis of 3-(3-fluoropyridin-2-yl)but-3-en-1-amine involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include condensation reactions to form the butenyl group, followed by nucleophilic substitution or cross-coupling reactions to introduce the fluoropyridine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for transitioning from laboratory-scale research to industrial applications.

One of the most compelling aspects of 3-(3-fluoropyridin-2-yl)but-3-en-1-amine is its versatility as a building block for drug discovery. By modifying specific functional groups or introducing additional substituents, chemists can generate libraries of analogs with tailored biological activities. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns, where large collections of compounds are tested against biological targets to identify hits with desired properties.

The role of computational tools in optimizing derivatives of 3-(3-fluoropyridin-2-yl)but-3-en-1-amine cannot be overstated. Molecular docking simulations have been instrumental in predicting binding interactions with target proteins, while quantum mechanical calculations provide insights into electronic structure and reactivity. These approaches have accelerated the design process by allowing researchers to prioritize promising candidates based on theoretical criteria before conducting experimental validation.

As interest in fluorinated compounds continues to grow, 3-(3-fluoropyridin-2-yb-butbtenenaminne) is poised to play a pivotal role in next-generation drug development. Its unique structural features offer a balance between structural diversity and functional richness, making it an attractive candidate for further exploration. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic outcomes for patients worldwide.

In conclusion, 2229478968) represents an exciting frontier in medicinal chemistry. Its combination of structural complexity,fluoropyridine,and conjugated butenyl functionalities positions it as a promising candidate for developing novel therapeutics across multiple disease areas,including cancer,neurological disorders,and inflammatory conditions.* Continued research efforts will undoubtedly uncover new applications*and refine synthetic strategies*to maximize its potential*as a drug discovery tool.

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